molecular formula C11H8N2O5S B15285690 Carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester CAS No. 144163-94-0

Carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester

Cat. No.: B15285690
CAS No.: 144163-94-0
M. Wt: 280.26 g/mol
InChI Key: RCBGLLBKNIDPIN-UHFFFAOYSA-N
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Description

Carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester is a chemical compound that combines the structural elements of carbonic acid, 4-nitrophenyl, and 2-thiazolylmethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester typically involves the reaction of 4-nitrophenol with 2-thiazolylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is often conducted in polar solvents like ethanol or dimethyl sulfoxide.

Major Products

    Hydrolysis: 4-nitrophenol and 2-thiazolylmethyl alcohol.

    Substitution: Products vary depending on the nucleophile used but generally involve the replacement of the nitro group with the nucleophile.

Mechanism of Action

The mechanism of action of carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester involves its interaction with enzymes and other biological molecules. The ester bond in the compound is susceptible to hydrolysis by esterases, leading to the release of 4-nitrophenol and 2-thiazolylmethyl alcohol. These products can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl acetate: Another ester of 4-nitrophenol, commonly used in enzyme assays.

    2-Thiazolylmethyl acetate: Similar ester structure but with different functional groups.

Uniqueness

Carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester is unique due to the combination of the 4-nitrophenyl and 2-thiazolylmethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and biochemical applications .

Properties

CAS No.

144163-94-0

Molecular Formula

C11H8N2O5S

Molecular Weight

280.26 g/mol

IUPAC Name

(4-nitrophenyl) 1,3-thiazol-2-ylmethyl carbonate

InChI

InChI=1S/C11H8N2O5S/c14-11(17-7-10-12-5-6-19-10)18-9-3-1-8(2-4-9)13(15)16/h1-6H,7H2

InChI Key

RCBGLLBKNIDPIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=NC=CS2

Origin of Product

United States

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